4-(morpholin-4-ylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
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Overview
Description
4-(MORPHOLINE-4-SULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE is a complex organic compound that features a morpholine ring, a sulfonyl group, a pyridine ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLINE-4-SULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of the morpholine ring, sulfonylation, and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(MORPHOLINE-4-SULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(MORPHOLINE-4-SULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(MORPHOLINE-4-SULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and sulfonyl-containing molecules. Examples are:
- 4-(MORPHOLINE-4-SULFONYL)-N-{4-[(PYRIDIN-3-YL)METHYL]PHENYL}BENZAMIDE
- 4-(MORPHOLINE-4-SULFONYL)-N-{4-[(PYRIDIN-2-YL)METHYL]PHENYL}BENZAMIDE
Uniqueness
The uniqueness of 4-(MORPHOLINE-4-SULFONYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H23N3O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H23N3O4S/c27-23(25-21-5-1-18(2-6-21)17-19-9-11-24-12-10-19)20-3-7-22(8-4-20)31(28,29)26-13-15-30-16-14-26/h1-12H,13-17H2,(H,25,27) |
InChI Key |
VMXPKINUOWOAFI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Origin of Product |
United States |
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